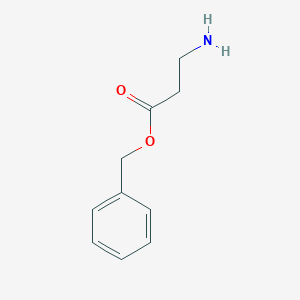

Benzyl 3-aminopropanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANCPUBPPUIWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360470 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-00-1 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl 3 Aminopropanoate

Classical Synthetic Approaches

Traditional methods for synthesizing Benzyl (B1604629) 3-aminopropanoate often rely on well-established chemical principles like Fischer-Speier esterification and the strategic use of salt formation to facilitate product isolation.

Esterification of 3-Aminopropanoic Acid with Benzyl Alcohol

The direct esterification of 3-aminopropanoic acid (β-alanine) with benzyl alcohol represents a fundamental approach to synthesizing Benzyl 3-aminopropanoate. This reaction, a type of Fischer esterification, typically requires an acid catalyst to proceed at a reasonable rate. athabascau.calibretexts.org The equilibrium nature of the reaction necessitates strategies to favor the formation of the ester product. athabascau.calibretexts.org This is often achieved by using an excess of one reactant, typically the alcohol, or by removing the water formed during the reaction. libretexts.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the ester product. utexas.edu

Table 1: Typical Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Reactants | 3-Aminopropanoic Acid, Benzyl Alcohol |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) |

| Solvent | Often excess Benzyl Alcohol or a non-reactive solvent like toluene |

| Temperature | Reflux conditions to drive the reaction |

| Equilibrium Shift | Use of excess alcohol or removal of water (e.g., with a Dean-Stark apparatus) |

This table presents generalized conditions for Fischer esterification and may be adapted for the synthesis of this compound.

Hydrochloride Salt Formation for Isolation and Purification

Due to the presence of a basic amino group, this compound can readily form salts with acids. This property is exploited for its isolation and purification. The formation of the hydrochloride salt, this compound hydrochloride, is a common strategy. echemi.com After the esterification reaction, the introduction of hydrochloric acid to the reaction mixture or the crude product dissolved in a suitable solvent leads to the precipitation of the hydrochloride salt.

This process is highly effective for purification because the salt often has significantly different solubility properties compared to the starting materials, byproducts, and the free base form of the ester. For instance, while the free ester may be soluble in nonpolar organic solvents, the hydrochloride salt is typically more polar and may precipitate from such solvents, allowing for its separation by filtration. The purified salt can then be converted back to the free ester if needed by treatment with a base.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of amino acid benzyl ester salts, including the p-toluenesulfonate and hydrochloride salts of this compound. The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes.

In a typical procedure, the amino acid, benzyl alcohol, and an acid (like p-toluenesulfonic acid for the tosylate salt or thionyl chloride for the hydrochloride salt) are mixed and subjected to microwave heating. This rapid, efficient heating leads to high yields of the desired product. This method is considered environmentally benign due to the significant reduction in reaction time and often the amount of solvent required.

Utilizing 3-Aminopropanoic Acid with HCl Gas in Phenylmethanol

A highly effective one-pot method involves the direct reaction of β-alanine with phenylmethanol (benzyl alcohol) in the presence of hydrogen chloride gas. This approach serves as both the esterification and hydrochloride salt formation step.

In a documented procedure, β-alanine is suspended in phenylmethanol, and hydrogen chloride gas is passed through the mixture. The reaction is then heated, for instance at 120 °C for 12 hours. This process yields 3-(Benzyloxy)-3-oxopropan-1-aminium chloride, the hydrochloride salt of this compound, in high yield (e.g., 92%). The direct formation of the salt simplifies the workup and purification process.

Table 2: Synthesis of this compound Hydrochloride via HCl Gas Method

| Parameter | Value | Reference |

| Starting Material | β-Alanine | |

| Reagent | Phenylmethanol, Hydrogen Chloride Gas | |

| Temperature | 120 °C | |

| Time | 12 hours | |

| Product | 3-(Benzyloxy)-3-oxopropan-1-aminium chloride | |

| Yield | 92% |

Data sourced from a study on the synthesis of a Rhodamine B-based derivative.

Derivatization Strategies for this compound as an Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules due to its reactive amino group. chemicalbook.com A notable example is its use in the creation of fluorescent chemosensors.

In the synthesis of the Rhodamine B-based sensor, RBAP, this compound hydrochloride is first prepared and then coupled with Rhodamine B. mdpi.comnih.gov The reaction involves forming an amide bond between the primary amine of this compound and the carboxylic acid of Rhodamine B. This is typically achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as triethylamine (B128534) (Et₃N). mdpi.com

Table 3: Synthesis of RBAP from this compound

| Reactant 1 | Reactant 2 | Coupling Agents | Base | Product | Reference |

| This compound hydrochloride | Rhodamine B | DCC, HOBt | Et₃N | RBAP | mdpi.com |

This table outlines the key components in the derivatization of this compound to form the fluorescent chemosensor RBAP. mdpi.com

This derivatization strategy highlights the utility of this compound as a bifunctional building block, where the protected carboxylic acid end (as a benzyl ester) remains stable while the amino group is available for further chemical modification.

Conversion to N-Benzyl-β-alanine Ethyl Ester (Ethyl 3-(benzylamino)propanoate) for Organic Synthesis

The conversion of this compound to N-benzyl-β-alanine ethyl ester, also known as ethyl 3-(benzylamino)propanoate, is a multi-step process that enhances its utility as a reagent in various synthetic applications, including the preparation of β-agonist prodrugs and intermediates for insecticides. chemicalbook.com While a direct transesterification coupled with N-benzylation is not commonly documented, a chemically sound and practical approach involves a three-step sequence: hydrolysis of the benzyl ester, N-benzylation of the resulting β-alanine, and subsequent esterification to the ethyl ester.

First, the benzyl ester of this compound is selectively cleaved under hydrolytic conditions to yield β-alanine. Following this, the primary amine of β-alanine is subjected to N-benzylation. This is typically achieved by reacting the amine with a benzyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate. fishersci.co.uk The reaction is commonly carried out in a polar solvent such as methanol (B129727) or acetonitrile (B52724) at reflux temperatures. fishersci.co.uk

The final step is the esterification of the N-benzylated β-alanine to its corresponding ethyl ester. This can be accomplished through various standard esterification methods. A common approach involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid.

This sequence of reactions transforms the initial this compound into a more functionalized intermediate, ethyl 3-(benzylamino)propanoate, which is a valuable precursor in the synthesis of spiropiperidine-based orexin-2 receptor antagonists and other complex organic molecules. chemicalbook.com

Table 1: Reaction Conditions for N-Benzylation of Amines

| Parameter | Condition | Reference |

| Reagents | Benzyl bromide, Potassium carbonate | fishersci.co.uk |

| Solvent | Methanol or Acetonitrile | fishersci.co.uk |

| Temperature | Reflux | fishersci.co.uk |

| Duration | 3-6 hours | fishersci.co.uk |

Boc-Protection for Further Synthetic Transformations

To facilitate further synthetic modifications at other positions of the molecule without interference from the reactive primary amino group, this compound can be protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgjkchemical.com

The Boc-protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.uk The choice of base can vary, with common options including sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukchemistrysteps.com The reaction proceeds via nucleophilic attack of the primary amine on the Boc anhydride, leading to the formation of the N-Boc protected carbamate, benzyl 3-((tert-butoxycarbonyl)amino)propanoate. commonorganicchemistry.com

This protection strategy is crucial when subsequent reactions, such as modifications to the ester group or other parts of the molecular scaffold, are desired. The resulting Boc-protected compound is amenable to a variety of transformations that would otherwise be incompatible with a free amino group. sigmaaldrich.com

Table 2: General Conditions for Boc-Protection of Amines

| Parameter | Condition | Reference |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | jkchemical.com |

| Base | Sodium bicarbonate, Triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) | fishersci.co.ukchemistrysteps.com |

| Solvent | Tetrahydrofuran (THF), Water, or Acetonitrile | fishersci.co.uk |

| Temperature | Room temperature to 40°C | fishersci.co.uk |

Formation of Conjugates with Fluorescent Moieties (e.g., Rhodamine B)

This compound can be readily conjugated to fluorescent molecules, such as Rhodamine B, to create fluorescent probes for various analytical and biological applications. This conjugation transforms the non-fluorescent this compound into a highly fluorescent derivative.

The synthesis of the Rhodamine B-benzyl 3-aminopropanoate conjugate (RBAP) involves a coupling reaction between the amino group of this compound and the carboxylic acid group of Rhodamine B. This amidation reaction is typically facilitated by the use of coupling agents.

A common and effective method employs dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) and a base such as triethylamine (TEA). The reaction is generally performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. In a specific example of this synthesis, the reaction of this compound with Rhodamine B using DCC, HOBt, and TEA in dichloromethane for 12 hours resulted in the formation of the desired conjugate, RBAP, in a high yield of 90%.

The resulting conjugate, RBAP, has been investigated as a selective fluorescent chemosensor. This demonstrates how this compound can serve as a linker to attach other functional units, thereby creating molecules with novel properties and applications.

Table 3: Synthesis of Rhodamine B-Benzyl 3-aminopropanoate Conjugate (RBAP)

| Parameter | Condition |

| Reactants | This compound, Rhodamine B |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room temperature |

| Duration | 12 hours |

| Yield | 90% |

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Key Organic Intermediate

Benzyl (B1604629) 3-aminopropanoate's utility stems from its bifunctional nature: a primary amine group available for reaction and a carboxylic acid group protected as a benzyl ester. This configuration allows for selective chemical transformations, making it an important component in multistep synthetic pathways.

Benzyl 3-aminopropanoate serves as a versatile building block for creating more complex molecules. cymitquimica.comsmolecule.com In organic synthesis, building blocks are essential starting materials that are incorporated into a larger molecular structure through various chemical reactions. The use of pre-functionalized building blocks like this compound simplifies complex syntheses by providing a ready-made segment of the target molecule. The benzyl ester group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to removal under specific, mild conditions, typically through catalytic hydrogenation. google.com This allows the β-alanine portion of the molecule to be integrated into a larger scaffold, with the carboxylic acid functionality being revealed at a later, strategic point in the synthesis.

The compound is an important intermediate in peptide synthesis. researchgate.net Peptides are chains of amino acids linked by amide (peptide) bonds. In order to form these bonds in a controlled manner, the reactive functional groups of the amino acid building blocks must be temporarily masked or "protected." this compound is a C-protected derivative of β-alanine, where the carboxylic acid group is protected by a benzyl group. researchgate.netgoogle.com This protection prevents the carboxylic acid from undergoing unwanted side reactions while the free amino group is coupled with the activated carboxylic acid of another amino acid. The benzyl ester is a common choice for C-terminal protection in both solid-phase and solution-phase peptide synthesis because of its reliable performance and established deprotection methods. google.comnih.gov

Scientific literature indicates that N-Benzyl-β-alanine Ethyl Ester, a related but distinct compound, is used as a reagent in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. chemicalbook.comusbio.netamericanchemicalsuppliers.com However, verifiable research directly linking this compound to this specific application is not available.

The synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, an intermediate for certain insecticides, has been described using N-Benzyl-β-alanine Ethyl Ester. chemicalbook.comusbio.netamericanchemicalsuppliers.com A direct synthetic route utilizing this compound for this purpose is not documented in available research.

The development of spiropiperidine-based orexin-2 receptor (OX2R) antagonists has been reported to involve N-Benzyl-β-alanine Ethyl Ester as a synthetic intermediate. chemicalbook.comusbio.netamericanchemicalsuppliers.com There is no available scientific information to confirm the use of this compound in this specific synthetic pathway.

This compound is utilized in solution phase peptide synthesis. chemicalbook.com In this method, the synthesis of the peptide chain occurs in a solvent system, with reagents and intermediates being dissolved. The use of a C-terminally protected amino acid like this compound is fundamental to this process. It allows for the stepwise addition of other amino acids to its free N-terminus. After each coupling step, the product is isolated and purified before proceeding to the next step, which involves removing the protecting group from the N-terminus of the newly added amino acid. The benzyl ester remains in place to protect the C-terminus until the desired peptide sequence is complete. nih.gov

Interactive Data Tables

Table 1: Applications of this compound This table summarizes the confirmed applications of the title compound.

| Application Area | Specific Use | Key Function |

| Organic Synthesis | Precursor for Complex Molecules | Provides a β-alanine structural unit with a protected carboxylic acid. |

| Medicinal Chemistry | Building Block for Peptides | Serves as a C-terminally protected β-alanine for peptide chain elongation. |

| Peptide Synthesis | Reagent in Solution Phase Synthesis | Enables controlled, stepwise formation of peptide bonds in solution. |

Integration into Polycyclic Scaffold Synthesis

The structural components of this compound make it a useful precursor in the construction of diverse and complex polycyclic systems. Research has demonstrated its utility, or that of its core structure, in forming various cyclic motifs.

Bicyclic Amides: The core structure of aminopropanoates is crucial in the modular synthesis of bicyclic amides. rsc.orgrsc.org For instance, ethyl aminopropanoate, a close analog, is used as a hydroamination partner in photocatalyzed reactions with cyclic enecarbamates, leading to the formation of diazabicyclic systems like diazabicyclo[4.2.1]nonanes and larger diazabicyclo[4.3.1]decanes. rsc.orgrsc.org This modular approach allows for the synthesis of "twisted" amides, where the nitrogen lone pair's conjugation with the carbonyl is perturbed, leading to unique chemical properties. rsc.org A one-pot protocol involving nitrile hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation has been developed to create libraries of bicyclic β-benzyloxy amides, which can be further converted to β-hydroxy amides. nih.gov

Anilines: While direct synthesis of anilines from this compound is not prominently documented, related structures are key in modern aniline (B41778) synthesis. For example, N-benzyl anilines are used as starting materials for preparing 3-alkylated oxindoles via a copper-mediated cyclization process. orgsyn.org Furthermore, catalyst-free methods have been developed to synthesize 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines through an imine condensation–isoaromatization sequence. beilstein-journals.org These methods highlight the importance of the benzyl-amine framework in constructing functionalized aniline derivatives. beilstein-journals.orgresearchgate.net

Lactams: The β-amino acid backbone is fundamental to the synthesis of β-lactams (azetidin-2-ones), which are significant motifs in medicinal chemistry. nih.govresearchgate.net The Staudinger [2+2] cycloaddition is a key method for forming the β-lactam ring, often using precursors that establish the 3-amino group and other substituents. nih.govresearchgate.net Although this compound itself is not a direct precursor in these specific documented syntheses, its β-amino ester structure is the core unit from which such cyclic amides are conceptually derived. nih.govresearchgate.net

While specific examples detailing the use of this compound in creating spirocyclic systems, oxetanes, or cyclic aminals are not prevalent in the reviewed literature, its foundational structure is integral to the synthesis of related building blocks used for these complex scaffolds. For instance, the synthesis of diazaspiro clockss.orgdecan-7-one, a spirocyclic system, involves reacting l-benzyl-3-pyrrolidinone in an intramolecular Mannich reaction. google.com

Exploration in Medicinal Chemistry Research

This compound and its analogs have been investigated for their potential in treating a range of medical conditions, particularly those affecting the central nervous system.

This compound hydrochloride has been identified as a cysteine prodrug with anti-apoptotic properties. cymitquimica.comcymitquimica.com Prodrugs are inactive compounds that are converted into active drugs within the body. nih.govresearchgate.net In this case, this compound is designed to deliver cysteine, an amino acid with crucial roles in biological processes, including the synthesis of the major antioxidant glutathione (B108866). nih.gov The anti-apoptotic (cell death inhibiting) properties are of significant interest. For comparison, S-benzyl-cysteine (SBC), a related compound, has been shown to induce apoptosis in cancer cells through a mitochondrial-dependent caspase cascade, indicating the complex and context-dependent effects of such molecules. waocp.org

A significant challenge in treating neurological diseases is the blood-brain barrier (BBB), which restricts the entry of most drugs into the brain. nih.govutwente.nl The benzyl ester group in this compound is intended to increase its lipophilicity, a key factor that can help molecules cross the BBB. Researchers are actively designing prodrugs to enhance brain bioavailability. nih.gov Cysteine-based prodrugs are particularly promising as they may be recognized by specific transporters at the BBB, such as the excitatory amino acid transporter 3 (EAAT3), facilitating their entry into the central nervous system. nih.gov Strategies include creating analogs of therapeutic agents, like the thyroid hormone analog sobetirome, by esterifying them with molecules that may enhance BBB permeability, although success varies depending on the specific modification. nih.gov

The potential for this compound and related compounds to act as cysteine prodrugs and cross the BBB makes them candidates for research into neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Parkinson's Disease: This disease is characterized by the loss of dopamine-producing neurons and is associated with oxidative stress. stanford.edufrontiersin.org Cysteine is a precursor to glutathione, a critical antioxidant, and its depletion is linked to Parkinson's pathology. nih.gov Therefore, delivering cysteine to the brain via a prodrug could be a neuroprotective strategy. nih.govnih.gov Research is ongoing to explore the therapeutic potential of excitatory amino acid antagonists and other novel agents in managing Parkinson's. drugbank.comnih.gov

Alzheimer's Disease: This condition is the most common form of dementia, and effective treatments remain elusive. utwente.nl The development of multifunctional agents is a key strategy, targeting aspects like cholinergic dysfunction and oxidative stress. nih.govnih.gov Compounds featuring benzyl groups are common in the design of new Alzheimer's therapies, including novel cholinesterase inhibitors and agents that prevent amyloid-beta plaque aggregation. nih.govmdpi.com The ability of a prodrug to deliver neuroprotective agents like cysteine across the BBB is a highly relevant area of investigation for Alzheimer's treatment. utwente.nl

While direct evidence linking this compound as an analog of N-(4-Aminobenzoyl)cysteine for liver disease is not found in the searched literature, the underlying principle of using prodrugs to deliver therapeutic agents is applicable. Cysteine and its derivatives play a role in liver function, primarily through their contribution to glutathione synthesis, which is essential for detoxification processes in the liver. The investigation of cysteine prodrugs is therefore a plausible strategy for conditions involving liver damage.

The structural motif of this compound is a component in the broader effort to design and synthesize novel compounds with a wide range of potential biological activities. The benzyl group, in particular, is frequently incorporated into new drug candidates.

| Research Area | Compound/Derivative Class | Biological Target/Activity | Key Findings |

| Oncology | S-benzyl-cysteine (SBC) | Human Gastric Cancer Cells | Induces G2-phase arrest and apoptosis via a mitochondrial-dependent pathway. waocp.org |

| Alzheimer's Disease | N-benzyl benzamide (B126) derivatives | Butyrylcholinesterase (BChE) | Act as selective, sub-nanomolar inhibitors of BChE, showing neuroprotective effects. nih.gov |

| Alzheimer's Disease | 3-benzylidene/benzylphthalide Mannich bases | Multifunctional (AChE/MAO-B inhibition, antioxidant) | Exhibit excellent multifunctional bioactivities, including neuroprotection and anti-amyloid aggregation. nih.gov |

| General Drug Design | Indazole derivatives | Tyrosine Threonine Kinase (TTK) | Computationally designed and synthesized derivatives show promising anticancer and antimicrobial properties. longdom.org |

This table showcases how the benzyl and amino acid components are utilized in various therapeutic designs, from cancer research to neurodegenerative diseases, highlighting the versatility of these chemical motifs in medicinal chemistry. waocp.orgnih.govnih.govlongdom.org

Research into Derivatives as Histamine (B1213489) H4 Receptor Ligands

The histamine H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily due to its expression in immune cells and its role in inflammatory processes. Current time information in Bangalore, IN.nih.gov Consequently, the development of ligands that can modulate H4R activity is an active area of research for potential therapeutic applications in chronic inflammatory and immune diseases. Current time information in Bangalore, IN. While there is no direct evidence of "this compound" itself being a histamine H4 receptor ligand, the exploration of its structural class, β-alanine esters, and their derivatives is relevant to this field.

The general structure of known H4R ligands often incorporates a heterocyclic core, such as imidazole, pyrimidine, or quinazoline, and a basic amine moiety, typically within a side chain. Current time information in Bangalore, IN.researchgate.net For instance, various potent H4R ligands have been developed based on scaffolds like 2-aminopyrimidine (B69317) and quinoxaline. Current time information in Bangalore, IN.vu.nl The design and synthesis of novel H4R ligands often involve modifying a lead structure to optimize its affinity and selectivity for the H4 receptor over other histamine receptor subtypes, particularly the H3 receptor with which it shares the highest homology. vu.nl

The potential for developing derivatives of this compound as H4R ligands would lie in chemically modifying its structure to include the pharmacophoric features necessary for receptor binding. This could involve, for example, the introduction of a suitable heterocyclic system and a basic group like a methylpiperazine moiety, which is a common feature in many potent H4R ligands. researchgate.netresearchgate.net Research in this area is focused on establishing structure-activity relationships (SAR) to guide the design of new compounds with improved potency and pharmacokinetic properties. researchgate.net

Table 1: Examples of Scaffolds Used in Histamine H4 Receptor Ligand Design

| Scaffold | Key Structural Features | Reference |

|---|---|---|

| Imidazole | Histamine-like core, often with substitutions to enhance selectivity. | Current time information in Bangalore, IN. |

| Indolecarboxamide | Aromatic system with amide linkage, a common motif in H4R antagonists. | Current time information in Bangalore, IN. |

| 2-Aminopyrimidine | Heterocyclic core with an amino group, often with a piperazine (B1678402) side chain. | researchgate.net |

| Quinazoline | Fused heterocyclic system, derivatives have shown high H4R affinity. | Current time information in Bangalore, IN.googleapis.com |

| Quinoxaline | Nitrogen-containing heterocyclic scaffold, used to develop potent H4R ligands. | vu.nl |

Contribution to Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical tools are essential for tasks such as protein identification, quantification, and characterization of protein interactions. While "this compound" itself is not directly cited in proteomics literature, derivatives of its core structure, β-alanine, play a role in this area of research.

One notable example is the use of β-alanine derivatives in the development of chemical probes and for affinity chromatography. For instance, Boc-β-alanine N-hydroxysuccinimide ester is a commercially available reagent used in proteomics research. scbt.com The N-hydroxysuccinimide (NHS) ester group allows for the covalent labeling of proteins by reacting with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. The β-alanine component acts as a spacer, and the Boc protecting group can be removed to reveal a primary amine for further functionalization.

Furthermore, β-alanine derivatives are utilized in protein immobilization techniques. They can be used to create stable linkages between a protein and a solid support, such as a resin for affinity chromatography. nih.gov This is a crucial step in many proteomics workflows for purifying proteins or for studying protein-protein interactions.

The metabolism of β-alanine has also been a subject of interest in metabolomics studies, which are often integrated with proteomics. For example, in a study investigating the effects of Aspirin Eugenol Ester on platelet proteomics, β-alanine metabolism was identified as one of the pathways affected. mdpi.com Such findings highlight the biological relevance of the β-alanine scaffold in cellular processes that are studied using proteomic and metabolomic approaches.

Table 2: Applications of β-Alanine Derivatives in Proteomics

| Derivative/Application | Description | Reference |

|---|---|---|

| Boc-β-alanine N-hydroxysuccinimide ester | A reagent for the chemical modification and labeling of proteins. | scbt.com |

| β-Alanine in Affinity Chromatography | Used as a linker to immobilize proteins on a solid support for purification and interaction studies. | nih.gov |

| β-Alanine Metabolism in Proteomics/Metabolomics | Studied as a metabolic pathway that can be altered in response to drug treatment, providing insights into cellular responses. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of Benzyl (B1604629) 3-aminopropanoate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR analysis of Benzyl 3-aminopropanoate, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton group in the molecule. In a synthesis where β-Alanine is esterified with benzyl alcohol using hydrogen chloride, the resulting compound is the hydrochloride salt. semanticscholar.org The spectrum shows a multiplet for the aromatic protons of the benzyl group and singlets and triplets for the aliphatic and benzylic protons. semanticscholar.org

The characteristic chemical shifts (δ) observed in a ¹H-NMR spectrum are detailed in the table below. The five protons on the phenyl ring appear as a complex multiplet around 7.25-7.30 ppm. The two protons of the benzylic methylene (B1212753) group (–CH₂–Ph) are magnetically equivalent and appear as a sharp singlet at approximately 5.09 ppm. The two methylene groups of the propanoate backbone form an A₂B₂ system, appearing as two distinct triplets. The triplet around 3.35 ppm corresponds to the methylene group adjacent to the electron-withdrawing ammonium (B1175870) group (in the hydrochloride salt), while the triplet at a slightly higher field (~2.92 ppm) is assigned to the methylene group adjacent to the carbonyl function. semanticscholar.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic (C₆H₅) | 7.25–7.29 | Multiplet (m) | 5 | N/A |

| Benzylic (Ph-CH₂-O) | 5.09 | Singlet (s) | 2 | N/A |

| Methylene (-CH₂-NH₃⁺) | 3.35 | Triplet (t) | 2 | 5.5 |

| Methylene (-CH₂-C=O) | 2.92 | Triplet (t) | 2 | 6.5 |

Carbon-13 NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in this compound. The molecule has eight distinct carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield, typically above 170 ppm. The carbons of the aromatic ring appear in the 128–136 ppm range. The benzylic carbon (–CH₂–) signal is found around 66 ppm, while the two aliphatic methylene carbons of the propanoate chain resonate at higher fields, generally between 30 and 40 ppm. rsc.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172.1 |

| Aromatic (C-ipso) | ~135.6 |

| Aromatic (C-ortho, C-meta, C-para) | ~128.2-128.6 |

| Benzylic (Ph-CH₂-O) | ~66.5 |

| Methylene (-CH₂-N) | ~35-40 |

| Methylene (-CH₂-C=O) | ~34.3 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used extensively in the analysis of this compound and its derivatives. In practice, LC-MS is employed to monitor the progress of synthesis reactions, where it can track the consumption of reactants and the formation of the desired product in real-time. google.com It is also a primary method for assessing the purity of the final compound. google.com The liquid chromatograph first separates the analyte from any impurities or unreacted starting materials, and the mass spectrometer then provides mass-to-charge ratio data for the eluted components, confirming the identity of the product peak.

Electrospray Ionization Mass Spectrometry (ESI-MS) is the most common ionization technique used in the LC-MS analysis of polar molecules like this compound. Due to the presence of a basic primary amine group, the compound is readily ionized in positive ion mode. The ESI process generates a protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , the primary ion detected is at an m/z of approximately 180.1. nih.gov Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 202.1), may also be observed depending on the solvent system and sample purity.

| Ion Species | Formula | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | ~180.10 |

| Sodium Adduct [M+Na]⁺ | [C₁₀H₁₃NO₂Na]⁺ | ~202.08 |

Chromatographic Techniques

Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the analytical determination of its purity.

For purification on a preparative scale, flash column chromatography using silica (B1680970) gel is a standard procedure. A solvent system with a gradient of increasing polarity, such as methanol (B129727) in dichloromethane (B109758) (e.g., 5:95 v/v), is effective for separating the polar product from less polar starting materials or byproducts. semanticscholar.org

For analytical purposes and for purification of smaller quantities, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical setup for purity analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. In some cases, preparative HPLC is used as a final purification step to achieve very high purity (>95%). google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly utilized for such compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Reverse-Phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient or 30-40 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, owing to the use of sub-2 µm particle size columns. This technique is particularly valuable for high-throughput screening and the analysis of complex mixtures.

In the context of benzyl esters, a UPLC method was developed for the analysis of florpyrauxifen-benzyl, utilizing a Phenomenex Kinetex 1.7µ PFP 100A column. epa.gov The method employed a gradient mobile phase of water with 0.1% formic acid and methanol with 0.1% formic acid. epa.gov The application of UPLC for the analysis of this compound would be expected to provide rapid and efficient separation. The basic principles of UPLC suggest that a method could be developed using a sub-2 µm particle column, such as a C18 or PFP stationary phase, with a fast gradient of acetonitrile and water containing an appropriate modifier like formic acid.

Table 2: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or similar sub-2 µm column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | A rapid gradient from low to high percentage of Mobile Phase B |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for the purification of synthetic compounds on a preparative scale. units.it For this compound, which possesses a basic amino group, careful selection of the stationary and mobile phases is crucial to achieve effective separation from impurities.

Silica gel is a common stationary phase for flash chromatography. Given the basic nature of the amino group in this compound, which can lead to tailing on acidic silica gel, the mobile phase is often modified with a small amount of a basic additive like triethylamine (B128534) to improve peak shape and recovery. rochester.edu Alternatively, a more neutral stationary phase like alumina (B75360) can be used.

In a documented synthesis of a derivative, Benzyl 3-(3',6'-bis(diethylamino)-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl) propanoate (RBAP), the crude product was purified by flash chromatography on silica gel using a methanol/dichloromethane gradient (2/98, v/v). For the purification of other benzyl esters, solvent systems such as ethyl acetate/hexanes are commonly employed. dal.ca The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the desired compound from impurities.

Table 3: Representative Flash Column Chromatography Parameters for the Purification of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% Ethyl Acetate) or a mixture of Dichloromethane and Methanol with 0.1-1% Triethylamine |

| Column Dimensions | Dependent on the scale of the purification |

| Loading Technique | Dry loading onto silica gel or direct liquid injection |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |

Computational and Theoretical Studies

Molecular Simulation and Modeling

Molecular simulation and modeling techniques are employed to investigate the dynamic behavior and coordination properties of Benzyl (B1604629) 3-aminopropanoate derivatives. mdpi.com In the case of the RBAP chemosensor, computational studies were performed to understand the nature of its coordination with Sn²⁺ ions. semanticscholar.org These simulations provide insights into the formation of the complex, which is crucial for its function as a sensor. mdpi.comsemanticscholar.org

Energy-minimized structures obtained from these simulations show how the Sn²⁺ ion coordinates with the RBAP molecule. Specifically, the modeling suggests that the Sn²⁺ ion is coordinated with the two carbonyl oxygen atoms of the RBAP structure. semanticscholar.org This interaction mode is a key finding derived from the computational modeling. semanticscholar.org

Table 1: Molecular Simulation and Modeling Details for RBAP

| Parameter | Description | Source |

|---|---|---|

| Software | Gaussian software package | semanticscholar.org |

| Focus of Study | Investigating the nature of Sn²⁺ coordination with RBAP. | semanticscholar.org |

| Key Finding | The Sn²⁺ ion coordinates with the two carbonyl oxygen atoms of RBAP. | semanticscholar.org |

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the Benzyl 3-aminopropanoate derivative RBAP, DFT calculations were crucial for obtaining optimized geometries and understanding the electronic properties of both the free molecule and its complex with Sn²⁺. semanticscholar.org

The computational approach involved a two-step optimization process. The geometries for RBAP and the RBAP-Sn²⁺ complex were first optimized at the Hartree-Fock (HF/3-21G) level. semanticscholar.org Subsequently, these structures were further refined using DFT calculations with the B3LYP functional and more extensive basis sets: 6-31+G(d) for all atoms except the metal ion, and the SDDAll basis set for Sn²⁺. semanticscholar.org These calculations provided energy-minimized structures that confirmed the proposed binding mechanism. semanticscholar.org

Table 2: DFT Calculation Parameters for RBAP Structural Analysis

| Parameter | Specification | Source |

|---|---|---|

| Method | Density Functional Theory (DFT) | semanticscholar.org |

| Functional | B3LYP | semanticscholar.org |

| Basis Set (C, H, N, O) | 6-31+G(d) | semanticscholar.org |

| Basis Set (Sn²⁺) | SDDAll | semanticscholar.org |

| Initial Optimization | Hartree-Fock (HF/3-21G) | semanticscholar.org |

| Objective | Obtain energy-minimized structures of RBAP and the RBAP-Sn²⁺ complex. | semanticscholar.org |

Binding Analysis through Job's Plot Methodologies

Job's plot analysis is a widely used spectrophotometric method to determine the stoichiometry of a binding interaction in a solution. mdpi.com This methodology was applied to the RBAP-Sn²⁺ system to ascertain the binding ratio between the chemosensor and the metal ion. mdpi.comnih.gov

The analysis was conducted by continuously varying the mole fraction of Sn²⁺ from 0 to 1 while keeping the total concentration of RBAP and Sn²⁺ constant at 100 μM. mdpi.com The absorbance was monitored at 561 nm. mdpi.com The resulting plot showed a maximum absorbance at a mole fraction of approximately 0.5. mdpi.com This outcome unequivocally indicates a 1:1 binding stoichiometry for the complex formed between RBAP and the Sn²⁺ ion. mdpi.comnih.gov

Table 3: Job's Plot Analysis for RBAP-Sn²⁺ Complex

| Parameter | Value / Condition | Source |

|---|---|---|

| Method | Job's Plot of continuous variations | mdpi.com |

| Total Concentration | [RBAP] + [Sn²⁺] = 100 μM | mdpi.com |

| Solvent System | MeOH/H₂O (2:3, v/v) | mdpi.com |

| Detection Wavelength | 561 nm | mdpi.com |

| Resulting Mole Fraction | ~ 0.5 | mdpi.com |

Future Research Directions and Translational Perspectives

Elucidation of Mechanisms of Action in Biological Systems

A critical avenue for future research is the detailed investigation of the biological mechanisms of action of benzyl (B1604629) 3-aminopropanoate and its derivatives. While its structural analog, ethyl 3-(benzylamino)propanoate, is known to act as a nucleophile in synthetic reactions, the specific molecular interactions of benzyl 3-aminopropanoate within biological systems remain largely unexplored . Future studies should aim to identify and characterize the specific proteins, enzymes, or receptors that interact with this compound.

Understanding these interactions is fundamental to unlocking its therapeutic potential. For instance, research could explore if the compound or its derivatives act as inhibitors or modulators of enzymes like monoamine oxidase, which has been a target for structurally related compounds frontiersin.org. Furthermore, investigating its role in cellular signaling pathways, such as those involved in cancer progression or neurological disorders, could reveal novel therapeutic applications nih.gov. Techniques such as affinity chromatography, proteomics, and molecular docking simulations will be instrumental in identifying biological targets and elucidating the molecular basis of the compound's activity.

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Systematic structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound derivatives. By synthesizing and evaluating a library of analogs with modifications at key positions, researchers can identify the structural features crucial for potency and selectivity.

Future SAR studies could focus on several aspects:

Modification of the Benzyl Group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring could modulate the electronic properties and steric bulk, potentially enhancing binding affinity to biological targets. Studies on other benzyl-containing compounds have shown that such modifications can significantly impact activity nih.govmdpi.com.

Alterations to the Aminopropanoate Backbone: The length of the amino acid chain and the nature of the amino group (primary, secondary, or tertiary) can be varied. For example, creating N-substituted derivatives could improve properties like cell permeability or metabolic stability mdpi.com.

Ester Modification: Replacing the benzyl ester with other ester groups can influence the compound's nature as a prodrug, affecting its release and bioavailability. Research on other compounds has demonstrated that benzyl ester-type derivatives can enhance hydrophobicity and function as effective prodrugs nih.gov.

These SAR studies will generate valuable data to guide the rational design of more potent and specific derivatives for various applications frontiersin.orgresearchgate.net.

Development of Novel Synthetic Routes for Improved Yields and Purity

The advancement of novel synthetic methodologies is crucial for the efficient and cost-effective production of this compound and its derivatives with high yield and purity. While methods like the aza-Michael addition of benzylamine (B48309) to ethyl acrylate (B77674) are known for related compounds, exploring new synthetic strategies is a key research direction .

Future research could focus on:

Catalytic Methods: Investigating new catalysts, including biocatalysts or metal-based catalysts, could lead to more selective and environmentally friendly synthetic routes .

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher purity and facilitating large-scale production.

Improving synthetic routes is not only an academic challenge but also a practical necessity for the potential commercialization of any resulting therapeutic agents google.com.

Exploration of Additional Biological Targets and Therapeutic Applications

The structural motifs within this compound suggest a broad potential for diverse therapeutic applications that warrant further exploration. The core structure is present in molecules that have been investigated for a range of activities.

Potential areas for investigation include:

Anticancer Agents: Derivatives of similar structures have been explored as anticancer agents, targeting pathways in cancers like triple-negative breast cancer and lung cancer nih.govmdpi.com. This compound derivatives could be screened against various cancer cell lines and their molecular targets identified.

Neurological Disorders: Given that β-alanine is a neurotransmitter, derivatives of this compound could be designed to interact with receptors in the central nervous system. For example, they could be investigated as orexin-2 receptor antagonists .

Infectious Diseases: The dipeptide scaffold is a common feature in many natural products with antimicrobial or antiviral properties. Derivatives could be evaluated as inhibitors of viral proteases, such as the coronavirus 3C-like protease nih.gov.

Genetic Disorders: Research on related compounds has shown potential in treating genetic disorders like Duchenne muscular dystrophy by promoting readthrough of nonsense mutations nih.gov. This suggests a novel therapeutic avenue for this compound derivatives.

A systematic screening of this compound and its derivatives against a wide array of biological targets could uncover unexpected and valuable therapeutic applications dovepress.com.

Integration into Multicomponent Reaction Development

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials rug.nle-bookshelf.de. This compound, with its reactive amino and ester functionalities, is an ideal candidate for use as a building block in MCRs.

Future research in this area could involve:

Developing New MCRs: Designing novel MCRs that incorporate this compound to create unique molecular scaffolds.

Combinatorial Chemistry: Utilizing this compound in established MCRs, such as the Ugi or Passerini reactions, to synthesize diverse libraries of compounds for high-throughput screening nih.gov.

Synthesis of Fused Heterocycles: Employing the compound in tandem reactions that combine MCRs with subsequent cyclizations to produce complex heterocyclic systems, which are prevalent in many pharmaceuticals mdpi.com.

The integration of this compound into MCR strategies will significantly expand the chemical space that can be explored, increasing the probability of discovering novel bioactive molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.